3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Description
3-Methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 772334-88-0) is a benzamide derivative characterized by a methoxy-substituted aromatic core linked to a piperazine ring via an ethyl chain. Its molecular formula is C21H27N3O3 (molecular weight: 369.46 g/mol), with a calculated XLogP of 2.8, indicating moderate hydrophobicity . The compound’s structure includes two methoxy groups at the 3- and 2-positions of the benzamide and phenylpiperazine moieties, respectively, which are critical for its pharmacological interactions. Notably, it acts as a dopamine D4 receptor inhibitor, with reported IC50 and Ki values of 1.0 μM and 1.1–1.3 μM, respectively .
Properties
IUPAC Name |
3-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-18-7-5-6-17(16-18)21(25)22-10-11-23-12-14-24(15-13-23)19-8-3-4-9-20(19)27-2/h3-9,16H,10-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCQKNOPMINDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 1-(2-methoxyphenyl)piperazine. This can be achieved by reacting 2-methoxyaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Coupling with Benzoyl Chloride: The piperazine intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H27N3O3
- Molecular Weight : 369.5 g/mol
- IUPAC Name : 3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
- CAS Number : 192132-97-1
The compound features a piperazine moiety, which is known for its diverse biological activities, including interactions with neurotransmitter systems.
Neuroprotection and Neurotransmitter Modulation
Research indicates that compounds containing piperazine structures can exhibit neuroprotective properties. Specifically, this compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition may enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease and other forms of dementia .
Antidepressant Activity
Studies have shown that derivatives of piperazine can have antidepressant-like effects. The modulation of serotonin and dopamine receptors by this compound suggests its potential as a candidate for treating mood disorders . Its ability to influence these neurotransmitter systems could lead to new therapeutic strategies for depression.
Antipsychotic Properties
Given its structural similarities to known antipsychotic agents, this compound may also exhibit antipsychotic properties. Research into related compounds has demonstrated their efficacy in modulating dopamine receptor activity, which is crucial for managing schizophrenia and other psychotic disorders .
Synthesis and Development
The synthesis of this compound typically involves several steps:
- Formation of Piperazine Intermediate : The reaction begins with the alkylation of 2-methoxyphenylpiperazine.
- Amidation Reaction : The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.
This synthetic route highlights the compound's accessibility for further pharmaceutical development .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The results indicated enhanced cell viability and reduced levels of apoptotic markers, suggesting a protective effect against neurodegeneration .
Case Study 2: Behavioral Models of Depression
In animal models, administration of this compound showed significant reductions in depressive-like behaviors when assessed using standard tests such as the forced swim test and tail suspension test. These findings align with the hypothesized mechanism involving serotonin modulation, supporting its potential as an antidepressant .
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The piperazine ring and methoxyphenyl group are believed to play a crucial role in binding to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may interact with neurotransmitter receptors in the brain.
Comparison with Similar Compounds
18F-FCWAY and 18F-MPPF
These positron emission tomography (PET) radioligands share structural similarities with the target compound, particularly in their piperazine-ethyl-benzamide backbone. However, key differences include:
- 18F-FCWAY : Contains a trans-4-fluoro-cyclohexanecarboxamide group instead of a methoxybenzamide. This fluorine substitution enhances binding to 5-HT1A receptors but increases susceptibility to defluorination, leading to bone uptake artifacts in PET imaging. Miconazole co-administration mitigates this issue by inhibiting CYP450-mediated metabolism .
- 18F-MPPF : Features a 4-fluorobenzamide group and a pyridinyl substituent. Its precursor, nitro-MPPF (CAS 155204-27-6), has a nitro group at the benzamide’s 4-position, which is replaced by fluorine-18 during radiolabeling. The pyridine ring and intramolecular C–H⋯O hydrogen bonding stabilize its conformation, enhancing receptor affinity .
Table 1: Comparison of 5-HT1A-Targeting Analogs
Iodinated and Halogenated Analogs
4-Iodo-N-{2-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Ethyl}-N-(Pyridin-2-Yl)Benzamide Hydrochloride (CAS 220643-77-6)
This analog substitutes the methoxy group with an iodine atom at the benzamide’s 4-position. The iodine’s bulkiness and electronegativity alter binding kinetics and metabolic stability compared to the smaller methoxy group.
Antioxidant Benzamide Derivatives
3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide (THHEB)
Unlike the target compound, THHEB has hydroxyl groups at the 3,4,5-positions of the benzamide and a 4-hydroxyphenethyl chain. These substitutions confer potent antioxidant activity, with IC50 values of 22.8 μM (DPPH radical scavenging) and 2.5 μM (superoxide radical scavenging), surpassing ascorbic acid in efficacy . This highlights how functional group modifications can shift activity from receptor antagonism to redox modulation.
Pharmacological and Structural Insights
- Piperazine Conformation : The piperazine ring in the target compound and its analogs adopts a chair conformation, as confirmed by X-ray crystallography. This geometry optimizes interactions with receptor binding pockets .
- Metabolic Stability : Methoxy groups generally confer better metabolic stability compared to halogenated or hydroxylated analogs, which are prone to oxidation or conjugation .
Biological Activity
3-Methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a novel compound belonging to the benzamide class, characterized by its complex structure that includes a methoxy group and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly its interactions with various biological targets, including serotonin and dopamine receptors.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
This structural configuration allows for selective binding to various receptors, which is crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity through several mechanisms:
1. Receptor Binding Studies
The compound has been evaluated for its ability to bind to serotonin (5-HT) and dopamine receptors. These interactions are essential for understanding its pharmacological profile. Preliminary studies suggest that it may exhibit selective binding affinities, which could be beneficial in treating disorders related to the central nervous system, such as depression and anxiety disorders.
2. Anti-inflammatory and Analgesic Properties
In vitro assays have demonstrated that this compound possesses anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate neurotransmitter systems involved in pain perception and inflammation.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- Case Study 1 : A study involving a related benzamide compound showed significant reduction in inflammatory markers in animal models of arthritis, suggesting that similar compounds could provide therapeutic benefits in inflammatory diseases .
- Case Study 2 : Research on piperazine derivatives indicated their efficacy in managing anxiety-like behaviors in rodent models, supporting the hypothesis that this compound may have anxiolytic effects .
Comparative Analysis
To further illustrate the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide | C_{21}H_{27}N_{3}O_{3} | Additional methoxy group on phenyl ring |
| N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-acetamides | Varies | Different aryl substitutions affecting receptor interactions |
| 4-(2-Methoxyphenyl)piperazine derivatives | Varies | Variations in piperazine substitutions leading to diverse pharmacological activities |
This table highlights the distinct structural features of this compound, which may enhance its selectivity and therapeutic potential compared to other similar compounds.
Q & A
Q. What are the standard synthetic routes for 3-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving:
- Coupling reactions : Use of HBTU or BOP as coupling agents in THF or DMF with Et3N as a base (e.g., 0.85 mmol substrate, 12-hour stirring at RT) .
- Piperazine functionalization : Alkylation of the piperazine core with chloroethyl intermediates under reflux (4–5 hours in acetonitrile with K2CO3) .
- Purification : Silica gel column chromatography (eluent: chloroform/methanol gradients) or crystallization from ethanol/THF mixtures .
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | HBTU, Et3N, THF, 12 h, RT | 48–85 | |
| Piperazine alkylation | K2CO3, CH3CN, reflux, 5 h | 39–41 |
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
- Mass spectrometry (ESI) : Molecular ion peaks at m/z 488.6 (M+H)<sup>+</sup> confirm the molecular weight .
- X-ray crystallography : Monoclinic crystal system (space group P21/n) with unit cell parameters (a = 11.480 Å, β = 108.5°) provides absolute configuration validation .
Advanced Research Questions
Q. How can receptor binding selectivity be assessed for this piperazine-benzamide derivative?
Methodological Answer:
- Radioligand displacement assays : Screen against serotonin (5-HT1A/5-HT2A) and dopamine (D2/D3) receptors using [<sup>3</sup>H]-spiperone or [<sup>3</sup>H]-ketanserin .
- Functional assays : Measure cAMP inhibition (for Gi-coupled receptors) or calcium flux (for Gq-coupled receptors) in transfected HEK293 cells .
- Selectivity profiling : Compare IC50 values across receptor panels to identify off-target effects (e.g., adrenergic or histamine receptors) .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar analogs?
Methodological Answer:
- Control experiments : Replicate studies under identical conditions (e.g., cell lines, assay buffers) to isolate variables .
- Meta-analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups on the phenyl ring) using SAR tables .
- Computational modeling : Perform molecular dynamics simulations to assess binding mode consistency across analogs .
Q. Example Contradiction :
Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or QikProp to estimate:
- Lipophilicity (LogP ~3.5–4.0) .
- Blood-brain barrier penetration (High probability due to piperazine moiety) .
- Metabolic stability : Screen against CYP3A4/2D6 isoforms using human liver microsomes .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (HCl salts improve crystallinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
